3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
Description
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a heterocyclic compound featuring a fused pyridine-oxazine core with a carboxylic acid substituent at position 5. Its molecular formula is C₈H₈N₂O₃, and it has a molecular weight of 180.16 g/mol (calculated).
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c11-8(12)5-3-6-7(10-4-5)9-1-2-13-6/h3-4H,1-2H2,(H,9,10)(H,11,12) |
InChI Key |
WVYLNPWKPJIBOI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)N=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization with α-Halocarbonyl Compounds
This method utilizes 2-amino-3-hydroxypyridine derivatives as starting materials. Key steps include:
- Reagent selection : Methyl 2,3-dibromopropionate or α-halocarbonyl compounds (e.g., 2-chloroacrylonitrile) facilitate direct cyclization.
- Solvent optimization : Acetonitrile with K₂CO₃ or Cs₂CO₃ achieves higher yields (68–70%) compared to acetone or DMF.
- Protecting groups : Acetyl-protected intermediates prevent undesired side reactions during ring formation.
Table 1 : Reaction Conditions for Cyclization
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| Acetone | K₂CO₃ | 24 | 36 |
| Acetonitrile | Cs₂CO₃ | 2 | 68 |
This route exclusively produces 2-substituted pyrido-oxazines, with the carboxylic acid functionality introduced via subsequent hydrolysis.
Multi-Step Synthesis via Methyl Ester Intermediate
VulcanChem’s approach involves:
- Condensation : 2-Hydroxypyridine derivatives react with chloroacrylonitrile to form the oxazine core.
- Esterification : Methyl ester formation at position 7 using methanol under acidic conditions.
- Hydrolysis : Basic hydrolysis (NaOH/H₂O) converts the ester to the carboxylic acid.
This method allows precise control over regioselectivity, though it requires rigorous purification after each step.
One-Pot Synthesis with In Situ Hydrolysis
A streamlined protocol from the Journal of Heterocyclic Chemistry features:
- Single-reaction vessel : Ethyl 3-oxo-pyridooxazine carboxylates are synthesized using 2-methyl-3-hydroxypyridine and ethyl bromoacetate.
- Direct hydrolysis : The ethyl ester is treated with 6M HCl at reflux to yield the carboxylic acid in 85% purity.
- Reduced reaction time (4–6 hours vs. 24 hours for traditional methods).
- No intermediate isolation required, minimizing yield loss.
Critical Analysis of Methodologies
| Parameter | Cyclization | Multi-Step | One-Pot |
|---|---|---|---|
| Yield | 68–70% | 50–55% | 78–85% |
| Scalability | Moderate | Low | High |
| Purification Complexity | High | Very High | Low |
The one-pot method demonstrates superior efficiency, while cyclization offers better regiocontrol for 2-substituted derivatives. For industrial-scale production, the VulcanChem route’s modularity enables diversification but at higher operational costs.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form derivatives with altered functional groups, typically using strong oxidizing agents.
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂) | Acidic or basic media, elevated temperatures | Corresponding oxides |
Mechanism : Oxidation targets the oxo group or other reducible moieties, converting them into oxidized derivatives (e.g., ketones to carboxylic acids).
Reduction Reactions
Reduction typically modifies the oxo group or other electron-deficient sites, yielding derivatives with hydroxyl or aminol groups.
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Protic solvents (e.g., ethanol), room temperature or reflux | Reduced derivatives (e.g., hydroxyl group formation) |
Mechanism : Reduction agents donate electrons, targeting carbonyl groups to form alcohols or amines.
Substitution Reactions
Substitution reactions occur at nitrogen and oxygen atoms within the heterocyclic framework, introducing new functional groups.
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Substitution | Halogens (Cl₂, Br₂), Alkylating agents (e.g., methyl halides) | Electrophilic/nucleophilic conditions | Substituted derivatives (e.g., halogenated or alkylated analogs) |
Mechanism : Electrophilic substitution at nitrogen or nucleophilic substitution at oxygen positions facilitates the introduction of diverse functional groups.
Cyclization and Structural Modifications
While cyclization is integral to the compound’s synthesis, subsequent structural modifications (e.g., esterification, amidation) further diversify its derivatives.
| Modification Type | Reagents | Conditions | Products |
|---|---|---|---|
| Esterification | Alcohols, Acid catalysts (e.g., H₂SO₄) | Refluxing conditions | Ester derivatives |
| Amidation | Ammonia, Amides | Nucleophilic conditions | Amide derivatives |
Research Findings and Biological Implications
-
Reactivity and Biological Activity : Oxidation and reduction alter the compound’s electron density, influencing its ability to interact with enzymatic targets (e.g., kinases, proteases). Substitutions at nitrogen and oxygen positions can enhance selectivity for specific cancer cell lines.
-
Functional Group Effects : The carboxylic acid moiety enables hydrogen bonding, critical for receptor binding, while oxidation products (e.g., ketones) may reduce polarity, affecting membrane permeability.
Comparison with Similar Compounds
| Compound | Key Features | Unique Characteristics |
|---|---|---|
| Piritrexim | Fused bicyclic structure, antifolate | Targets dihydrofolate reductase; lacks oxazine ring |
| Indole Derivatives | Fused indole-heterocycle systems | Different oxidation states; varied electronic properties |
This compound’s oxazine-pyridine fusion and carboxylic acid group differentiate it structurally and functionally from analogs like Piritrexim.
Key Structural and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| CAS Number | 915707-58-3 |
| SMILES | CN1CCOC2=C1N=CC(=C2)C(=O)O |
This compound’s reactivity profile underscores its utility in medicinal chemistry, where tailored modifications enable targeted therapeutic applications.
Scientific Research Applications
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrido-Oxazine Derivatives
Key Insights :
- Methyl substitution (e.g., 4-methyl derivative) enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .
- Nitrile substitution removes hydrogen-bonding capacity, altering binding interactions in pharmacological contexts .
Benzoxazine and Thiazine Analogues
Key Insights :
- Benzooxazine derivatives exhibit extended π-conjugation, making them suitable for optoelectronic materials .
- Thiazine analogues introduce sulfur, which can modulate electronic properties and enhance binding to metal ions or biological targets .
Positional Isomers and Functional Group Variants
Physicochemical and Application Comparison
Solubility and Polarity
- Carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility (logP ~0.5–1.0) compared to nitriles or non-acid variants (logP ~1.2–1.5) .
- Methyl substitution reduces polarity, enhancing lipid bilayer penetration for drug delivery .
Biological Activity
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- Molecular Formula : C₇H₈N₂O₃
- Molecular Weight : 168.15 g/mol
- CAS Number : 13196538
Biological Activity
Research indicates that 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives exhibit various biological activities, including:
- Antimicrobial Properties : Several studies have reported the effectiveness of pyrido[3,2-b][1,4]oxazine derivatives against bacterial strains. For instance, compounds derived from this scaffold demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : There is emerging evidence suggesting that these compounds may possess anticancer properties. A study highlighted the ability of certain derivatives to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
- Neuroprotective Effects : The neuroprotective potential of pyrido[3,2-b][1,4]oxazines has been explored in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and inflammation in neuronal cells.
The biological activity of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways linked to disease processes.
- Receptor Modulation : The interaction with neurotransmitter receptors may explain the neuroprotective effects observed in preclinical studies.
Case Study 1: Antimicrobial Activity
A recent study investigated the antimicrobial efficacy of several pyrido[3,2-b][1,4]oxazine derivatives against clinical isolates of E. coli. The results indicated that a compound with a specific substitution pattern exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 32 | E. coli |
| B | 64 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In vitro assays revealed that a derivative of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine induced apoptosis in human breast cancer cells (MCF-7). The compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 75 |
| 10 | 50 |
Q & A
Q. How can researchers resolve contradictions in reported biological data across studies?
- Methodological Answer :
- Replicate assays : Use standardized strains and media (e.g., CAMHB vs. LB broth affects MICs by 2–4×) .
- Control for enantiomeric purity : Chiral contaminants ≥5% can falsely reduce IC₅₀ values .
- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to assess heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
